molecular formula C6H15NO2.ClH<br>C6H16ClNO2 B12651202 2,2-Dimethoxyethyl(dimethyl)ammonium chloride CAS No. 85153-56-6

2,2-Dimethoxyethyl(dimethyl)ammonium chloride

Cat. No.: B12651202
CAS No.: 85153-56-6
M. Wt: 169.65 g/mol
InChI Key: NLDLVVWQCQYFJL-UHFFFAOYSA-N
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Description

2,2-Dimethoxyethyl(dimethyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C6H16ClNO2. It is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethoxyethyl(dimethyl)ammonium chloride typically involves the reaction of dimethylamine with 2,2-dimethoxyethanol in the presence of hydrochloric acid. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the quaternary ammonium salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of reactants in a controlled environment to ensure high yield and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxyethyl(dimethyl)ammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce 2,2-dimethoxyethanol .

Scientific Research Applications

2,2-Dimethoxyethyl(dimethyl)ammonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethoxyethyl(dimethyl)ammonium chloride involves its interaction with cell membranes. The positively charged ammonium group interacts with the negatively charged components of microbial cell walls, leading to cell lysis and death. This makes it an effective antimicrobial agent .

Comparison with Similar Compounds

Properties

CAS No.

85153-56-6

Molecular Formula

C6H15NO2.ClH
C6H16ClNO2

Molecular Weight

169.65 g/mol

IUPAC Name

2,2-dimethoxy-N,N-dimethylethanamine;hydrochloride

InChI

InChI=1S/C6H15NO2.ClH/c1-7(2)5-6(8-3)9-4;/h6H,5H2,1-4H3;1H

InChI Key

NLDLVVWQCQYFJL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(OC)OC.Cl

Origin of Product

United States

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